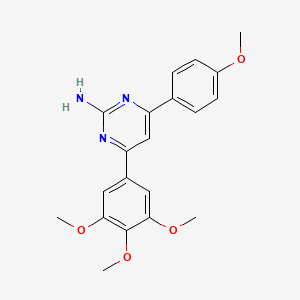

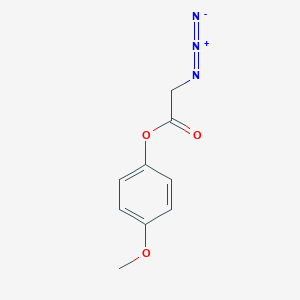

N3Ac-OPhOMe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

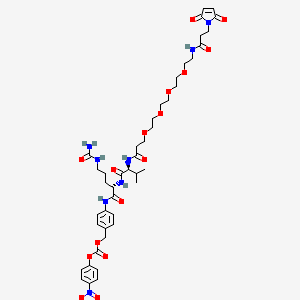

N3Ac-OPhOMe is a click chemistry reagent containing an azide group . It is used for the research of various biochemical . The chemical name of N3Ac-OPhOMe is 4-Methoxyphenyl 2-azidoacetate .

Molecular Structure Analysis

The molecular structure of N3Ac-OPhOMe is represented by the formula C9H9N3O3 . The molecular weight is 207.19 g/mol .Scientific Research Applications

N3Ac-OPhOMe: A Comprehensive Analysis of Scientific Research Applications

Drug Discovery: N3Ac-OPhOMe can serve as a starting material for the synthesis of novel anticancer agents. Its biological properties make it a valuable compound in the early stages of drug development, particularly in identifying and creating new therapeutic molecules.

Material Science: The compound’s unique chemical structure may be utilized in material science research, potentially contributing to the development of new materials with specific desired properties.

Agriculture: In agriculture, N3Ac-OPhOMe could be explored for its potential use in creating more efficient or environmentally friendly pesticides or fertilizers.

Biotechnology: Biotechnological applications may include the use of N3Ac-OPhOMe in genetic engineering or as a part of processes in biomanufacturing.

Protein Labeling in Chemical Biology: N3Ac-OPhOMe offers a unique possibility to label proteins regiospecifically at the Gly-His tag position . This selective addition to protein tags without reacting with surface-accessible lysines opens up a wide application field in chemical biology.

Biopharmaceuticals: The methodology for highly selective N-terminal chemical acylation of expressed proteins using N3Ac-OPhOMe can be significant for biopharmaceuticals . This specificity could be crucial in the production of therapeutic proteins and peptides.

Mechanism of Action

Target of Action

N3Ac-OPhOMe is a click chemistry reagent containing an azide group

Mode of Action

As a click chemistry reagent, it likely interacts with its targets through a cycloaddition reaction that forms a covalent bond . This allows for the modification of the target molecule, potentially altering its function or properties.

Biochemical Pathways

Given its role as a click chemistry reagent, it can be inferred that it may be involved in a variety of biochemical pathways depending on the specific targets it modifies .

Result of Action

As a click chemistry reagent, it is likely used to modify target molecules, which could result in changes to their function or properties .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals could potentially influence its reactivity and effectiveness .

properties

IUPAC Name |

(4-methoxyphenyl) 2-azidoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCXKHGBUBDDQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3Ac-OPhOMe | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)

![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)